N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S .
Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated the potential antioxidant activity of benzothiazole derivatives. One study highlighted the synthesis and evaluation of benzothiazole-isothiourea derivatives, which showed significant free radical scavenging activity. This indicates their potential utility in combating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects. A study on the synthesis of benzothiazole derivatives explored their application as corrosion inhibitors for carbon steel in acidic solutions. These compounds showed high inhibition efficiency, suggesting their potential in protecting materials against corrosion (Hu et al., 2016).
Diuretic Activity
The diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives was investigated, revealing that certain compounds within this class could serve as promising candidates for diuretic applications. This suggests the potential of benzothiazole derivatives in treating conditions that benefit from diuresis (Yar & Ansari, 2009).
Antimicrobial Agents
The synthesis of benzothiazole derivatives has been explored for developing new antimicrobial agents. Research into 2-phenylamino-thiazole derivatives demonstrated potent antimicrobial activity against various pathogens. This highlights the potential of benzothiazole derivatives in contributing to the development of new antimicrobial treatments (Bikobo et al., 2017).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities .
Mode of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
A related compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, was reported to be bioreduced to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug .
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .
Action Environment
It’s known that the action of thiophene derivatives can be influenced by various factors, including the concentration of the substrate .
Future Directions
Thiophene-based compounds have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-16(20,8-11-6-7-21-9-11)10-17-14(19)15-18-12-4-2-3-5-13(12)22-15/h2-7,9,20H,8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNQKVJHKMXEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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